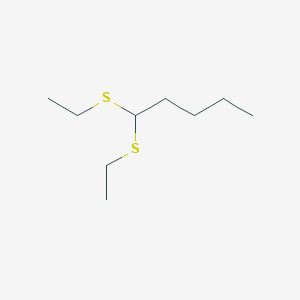

1,1-Bis(ethylsulfanyl)pentane

Description

Structure

3D Structure

Properties

CAS No. |

90725-23-8 |

|---|---|

Molecular Formula |

C9H20S2 |

Molecular Weight |

192.4 g/mol |

IUPAC Name |

1,1-bis(ethylsulfanyl)pentane |

InChI |

InChI=1S/C9H20S2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3 |

InChI Key |

HDNOFPZWOICVQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(SCC)SCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Bis Ethylsulfanyl Pentane and Analogous Dithioacetals

Direct Thioacetalization Strategies Utilizing Pentanal Precursors

The most direct route to 1,1-bis(ethylsulfanyl)pentane involves the condensation of pentanal with ethanethiol (B150549). This reaction is generally catalyzed by an acid, which activates the carbonyl group of the aldehyde towards nucleophilic attack by the thiol. wikipedia.org The reaction proceeds through a hemithioacetal intermediate, which then undergoes a second thiol addition with the elimination of water to form the stable dithioacetal. wikipedia.org

Catalytic Systems in the Formation of this compound

A variety of catalytic systems have been developed to promote the efficient and selective thioacetalization of aldehydes like pentanal. These can be broadly categorized into Lewis acid, Brønsted acid, and transition metal-based systems.

Lewis acids are widely employed to catalyze the formation of dithioacetals from aldehydes and thiols. acs.org Common Lewis acids used for this transformation include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). acs.org These catalysts function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiol.

Recent advancements have introduced more efficient and milder Lewis acid catalysts. For instance, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been reported as a highly effective catalyst for the thioacetalization of carbonyl compounds. researchgate.net Similarly, hafnium(IV) trifluoromethanesulfonate has demonstrated high efficiency in promoting this reaction. acs.org The use of metal salt-based Lewis acids, such as copper(I) bromide, has also been shown to be effective for the thioacetalization of aliphatic aldehydes like pentanal. basicmedicalkey.com

A study on the use of BF₃SMe₂ as a thioacetalation reagent highlighted its effectiveness for the transformation of various aldehydes into methyl-dithioacetals. nih.gov The optimization of this reaction involved screening different solvents and temperatures, demonstrating that reaction conditions play a crucial role in achieving high yields. nih.gov

Table 1: Comparison of Lewis Acid Catalysts in Thioacetalization

| Catalyst | Substrate Scope | Reaction Conditions | Typical Yields | Reference |

| ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄ | Broad (aldehydes, ketones) | Varies | Good to Excellent | acs.org |

| In(OTf)₃ | Broad (carbonyl compounds) | Mild | High | researchgate.net |

| Hf(OTf)₄ | Broad (carbonyl compounds) | Mild | High | acs.org |

| CuBr | Aliphatic and aromatic aldehydes | MeCN, room temperature | High | basicmedicalkey.com |

| BF₃SMe₂ | Aromatic aldehydes | DCE, 80°C | Good | nih.gov |

This table is generated based on available research data and is for illustrative purposes.

Brønsted acids are also effective catalysts for the synthesis of dithioacetals. wikipedia.org Protic acids protonate the carbonyl oxygen, activating the aldehyde for nucleophilic attack. Traditional Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can be used, but often require harsh conditions.

More contemporary approaches utilize milder and more selective Brønsted acid catalysts. For example, p-toluenesulfonic acid (PTSA) is a commonly used catalyst for this transformation. rsc.org Research has also explored the use of Brønsted acidic ionic liquids, which offer advantages such as water stability and ease of recycling, for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Another effective catalyst is tungstophosphoric acid (H₃PW₁₂O₄₀), which can facilitate the reaction in excellent yields under solvent-free conditions. organic-chemistry.org Surfactant-type Brønsted acids like 4-dodecylbenzenesulfonic acid (DBSA) have also been shown to be effective, particularly in aqueous media. researchgate.net

A general protocol for the direct synthesis of unsymmetrical dithioacetals was developed using a kinetically controlled reaction catalyzed by a Brønsted acid, highlighting the versatility of this class of catalysts. nih.gov

Transition metal complexes have emerged as powerful catalysts for a variety of organic transformations, including the formation of carbon-sulfur bonds. rsc.orgnih.govnih.gov While less common for direct thioacetalization compared to Lewis and Brønsted acids, certain transition metals have shown catalytic activity. dntb.gov.ua For instance, ruthenium(III) chloride has been reported to catalyze the thioacetalization of carbonyl compounds. nih.gov Iron catalysts have also been utilized for the direct dithioacetalization of aldehydes. organic-chemistry.org

The development of transition metal-catalyzed C-S bond formation has primarily focused on cross-coupling reactions to synthesize thioethers. nih.gov However, the principles can be extended to the formation of dithioacetals. For example, a MCM-41-supported mercapto ruthenium complex has been shown to be an efficient and reusable catalyst for the chemoselective thioacetalization of aldehydes. researchgate.net Copper-catalyzed C-H thiolation of aldehydes represents an indirect but relevant approach where a transient directing group strategy is employed. rsc.org

Solvent Effects and Reaction Condition Optimization for this compound Formation

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. nih.gov Solvents can influence reaction rates and equilibria by stabilizing reactants, intermediates, or products. wikipedia.org

In a study optimizing the thioacetalation reaction using BF₃SMe₂, dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) were investigated as solvents. nih.gov It was found that the concentration of the reactants is important, with higher concentrations generally leading to better yields. nih.gov Temperature also plays a significant role; for the BF₃SMe₂ system, 80°C was found to be optimal, as higher temperatures led to product decomposition. nih.gov

Solvent-free conditions have also been explored as an environmentally friendly alternative. organic-chemistry.org For instance, the thioacetalization of aldehydes and ketones using anhydrous copper(II) sulfate (B86663) can be carried out under solvent-free conditions with high efficiency. basicmedicalkey.com Similarly, tungstophosphoric acid has been used as a catalyst for thioacetalization in the absence of a solvent. organic-chemistry.org

Table 2: Effect of Solvent on Thioacetalization Yield

| Solvent | Dielectric Constant | Effect on a Model Thioacetalization Reaction | Reference |

| Dichloromethane (DCM) | 9.1 | Moderate to good yields | nih.gov |

| 1,2-Dichloroethane (DCE) | 10.4 | Good yields, often optimal | nih.gov |

| Toluene | 2.4 | Enhanced yields in some systems | mdpi.com |

| Acetonitrile (B52724) | 37.5 | Can hinder progress in certain reactions | mdpi.com |

| Water | 80.1 | Can hinder progress, but specialized catalysts exist | researchgate.netmdpi.com |

| Solvent-free | N/A | Often leads to faster reactions and high yields | basicmedicalkey.comorganic-chemistry.org |

This table provides a general overview of solvent effects based on published research and is for illustrative purposes.

Multicomponent Reactions Leading to Structurally Related Bis(organosulfanyl)alkanes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful and atom-economical approach to complex molecules. tandfonline.com Several MCRs have been developed for the synthesis of structurally diverse bis(organosulfanyl)alkanes.

One example is the three-component reaction of ketene (B1206846) dithioacetals, aldehydes, and arenesulfinic acids, mediated by sulfuric acid, to furnish highly functionalized allylic sulfones. tandfonline.com While not directly producing this compound, this reaction showcases the potential of MCRs in constructing molecules with multiple sulfur-containing moieties. Another MCR involves the reaction of indoles, α-oxoketene dithioacetals, and aldehydes to synthesize complex heterocyclic systems. nih.gov

Chemo- and Regioselective Synthesis of Dithioacetals

The chemo- and regioselective synthesis of dithioacetals is a cornerstone of modern organic synthesis, providing a crucial method for the protection of carbonyl groups. Dithioacetals are valued for their stability under both acidic and basic conditions. niscpr.res.inscirp.org This stability makes them ideal protecting groups for aldehydes and ketones during complex, multi-step syntheses. niscpr.res.in Furthermore, the dithioacetal group can act as a masked acyl anion or a masked methylene (B1212753) function, enabling polarity inversion (umpolung) for carbon-carbon bond formation. niscpr.res.inscirp.org

A significant challenge in synthetic chemistry is the selective protection of one type of carbonyl group in the presence of another, for instance, an aldehyde over a ketone. This has driven the development of numerous catalytic systems designed to achieve high chemoselectivity under mild and efficient conditions. niscpr.res.inthieme-connect.com Many traditional methods for dithioacetalization require harsh reaction conditions, expensive or hazardous reagents, and lengthy reaction times. niscpr.res.inthieme-connect.comtandfonline.com Consequently, contemporary research focuses on methodologies that utilize inexpensive, reusable, and environmentally benign catalysts. niscpr.res.intandfonline.com

Solid acid catalysts have gained prominence due to their ease of handling, mild reaction conditions, and straightforward work-up procedures. niscpr.res.in One such example is silica (B1680970) sulfuric acid (SSA), which is prepared by immobilizing sulfuric acid on silica gel. niscpr.res.in SSA has proven to be an efficient and reusable catalyst for the chemoselective dithioacetalization of aldehydes in excellent yields at room temperature, while ketones remain unreacted under the same conditions. niscpr.res.in The catalyst can be easily recovered by filtration and reused without a significant loss of activity. niscpr.res.in This method is effective for a range of aldehydes, including those with acid-sensitive groups like furfural. niscpr.res.in

Similarly, solid-supported Lewis acids such as silica gel-supported aluminum chloride (SiO2-AlCl3) and polystyrene-supported aluminum chloride (Ps-AlCl3) or iron(III) chloride (Ps-FeCl3) have been employed as mild and effective heterogeneous catalysts. sid.ir These catalysts demonstrate high chemoselectivity, enabling the protection of aldehydes in the presence of ketones. sid.irtandfonline.com The selectivity is attributed to the moderate Lewis acidity of the supported catalysts compared to their unsupported counterparts and the steric differences between aldehydes and ketones. sid.ir

The following table illustrates the chemoselective dithioacetalization of various aldehydes in the presence of ketones using a SiO2-AlCl3 catalyst.

| Aldehyde | Ketone | Thiol | Aldehyde Conversion (%) | Ketone Conversion (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | 1,2-Ethanedithiol | 100 | 0 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 1,2-Ethanedithiol | 100 | 0 |

| Benzaldehyde | Cyclohexanone | 1,2-Ethanedithiol | 100 | 0 |

Table 1: Competitive dithioacetalization of aldehydes and ketones using SiO2-AlCl3. Data sourced from Tamami and Parvanak Borujeny (2003). sid.ir

Other catalytic systems have also been developed to achieve high chemoselectivity. Lithium bromide (LiBr) serves as an efficient catalyst for the highly chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes under solvent-free conditions. thieme-connect.com This method is compatible with acid-sensitive substrates due to the neutral reaction conditions. thieme-connect.com N-Bromosuccinimide (NBS) has been used in catalytic amounts for the selective protection of aldehydes over ketones under very mild, almost neutral conditions, offering short reaction times and high yields. thieme-connect.com The reaction proceeds smoothly at room temperature in dichloromethane. thieme-connect.com

The table below presents data on the chemoselective dithioacetalization using NBS as a catalyst, highlighting its effectiveness in discriminating between aldehydes and ketones.

| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Thiol | Yield of Aldehyde Dithioacetal (%) | Yield of Ketone Dithioacetal (%) |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | p-Bromoacetophenone | 1,3-Propanedithiol | 78 | 0 |

| Benzaldehyde | Acetophenone | 1,3-Propanedithiol | 85 | 0 |

Table 2: Chemoselective dithioacetalization using a catalytic amount of N-Bromosuccinimide (NBS). Data sourced from Kamal, Chouhan, and Krishnaji (2002). thieme-connect.com

Regioselectivity becomes critical in the synthesis of more complex molecules containing multiple reactive sites. For instance, the solvent-free, dry media-supported synthesis of 4-aryl/heteroaryl-2-methylthio-3H-1,5-benzodiazepines from substituted α-oxoketene dithioacetals with o-phenylenediamines demonstrates a chemo- and regioselective cyclization. rsc.org This highlights how the inherent reactivity of the dithioacetal moiety can be harnessed to direct the formation of specific constitutional isomers. rsc.orgresearchgate.net The synthesis of unsymmetrical dithioacetals, which has traditionally been challenging, can be achieved with high regioselectivity through methods like the gold-catalyzed hydrothiolation of vinyl sulfides. rsc.org

Mechanistic Investigations and Reactivity Profiles of 1,1 Bis Ethylsulfanyl Pentane

Fundamental Reaction Mechanisms of Dithioacetal Formation

The synthesis of 1,1-bis(ethylsulfanyl)pentane, a symmetric dithioacetal, is achieved through the condensation of pentanal with two equivalents of ethanethiol (B150549). wikipedia.org This reaction typically requires an acid catalyst, which can be either a Brønsted or Lewis acid, to facilitate the transformation. wikipedia.orgyoutube.com

Table 1: Selected Catalysts for Dithioacetalization of Aldehydes

| Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| Lithium Bromide (LiBr) | Solvent-free | Chemoselective for aromatic & α,β-unsaturated aldehydes | organic-chemistry.org, organic-chemistry.org |

| Hafnium Triflate [Hf(OTf)₄] | Mild, racemization-free | Tolerates sensitive functional groups | organic-chemistry.org, organic-chemistry.org |

| Tungstophosphoric Acid | Solvent-free | Highly selective for aldehydes and ketones | organic-chemistry.org, organic-chemistry.org |

Thionium (B1214772) Ion Intermediates in Dithioacetal Chemistry

A critical intermediate in the acid-catalyzed formation of dithioacetals is the thionium ion (also referred to as a thiocarbenium ion). nih.govresearchgate.net This species is generated following the formation of the initial hemithioacetal.

The mechanism, illustrated with the formation of this compound, proceeds as follows:

Protonation of Aldehyde: The carbonyl oxygen of pentanal is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Hemithioacetal Formation: A molecule of ethanethiol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemithioacetal. Subsequent deprotonation yields the neutral hemithioacetal. wikipedia.org

Formation of the Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). researchgate.net The departure of a water molecule generates a resonance-stabilized cation, the thionium ion. researchgate.netresearchgate.net This intermediate is stabilized by the adjacent sulfur atom, which can donate a lone pair of electrons to the carbocation center.

Final Product Formation: A second molecule of ethanethiol attacks the electrophilic carbon of the thionium ion. researchgate.net Deprotonation of this final adduct yields the stable this compound product and regenerates the acid catalyst.

Oxidative Radical-Polar Crossover Processes in Thioacetalization

The conventional and well-established mechanism for dithioacetal formation is the ionic pathway described above, which proceeds through a thionium ion intermediate. researchgate.net However, modern organic synthesis has seen the emergence of radical-polar crossover reactions, which combine the features of both radical and polar chemistry to forge new bonds. nih.govthieme-connect.de In these processes, a radical intermediate is converted into an ionic species (or vice-versa) via a single-electron transfer (SET) event, enabling subsequent polar reactivity. core.ac.uk

In a reductive radical-polar crossover (RRPCO), an alkyl radical is converted into a nucleophilic species through reduction, which can then react with electrophiles like carbonyl compounds. nih.gov An oxidative radical-polar crossover follows the reverse principle, where a radical is oxidized to a cation. thieme-connect.defigshare.com

While the standard thioacetalization of pentanal is not typically described as proceeding via a radical-polar crossover, such pathways represent a distinct and powerful strategy in synthesis. core.ac.uk A hypothetical radical-based formation could involve the generation of a thiyl radical (RS•) that adds to the aldehyde, but this is not the common preparative route for simple dithioacetals like this compound. liverpool.ac.uk The synthesis of sulfur-substituted compounds can, in other contexts, involve radical mechanisms, but the direct condensation of thiols with aldehydes is dominated by the acid-catalyzed ionic pathway. liverpool.ac.uk

Deprotection and Cleavage Mechanisms of the 1,1-Bis(ethylsulfanyl) Moiety

The utility of the dithioacetal group often stems from its role as a protective group for carbonyls. wikipedia.org Consequently, its efficient cleavage, or deprotection, back to the parent aldehyde (pentanal) is of significant importance. While stable to many conditions, the 1,1-bis(ethylsulfanyl) moiety can be cleaved under specific, often oxidative, conditions. researchgate.netsci-hub.se

Oxidative Cleavage Pathways of Thioacetals/Dithioacetals

Oxidative cleavage is a common and effective method for the deprotection of dithioacetals. sci-hub.se The general mechanism involves the oxidation of one or both sulfur atoms, which converts them into more labile groups, facilitating hydrolysis. sci-hub.seresearchgate.net This process increases the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by water.

A variety of reagents can accomplish this transformation, including those based on halogens, metals, or hypervalent iodine. sci-hub.setandfonline.com The reaction ultimately regenerates the carbonyl compound and produces sulfur-containing byproducts. researchgate.net

Table 2: Reagents for Oxidative Deprotection of Dithioacetals

| Reagent Class | Example Reagent | Conditions | Reference |

|---|---|---|---|

| Hypervalent Iodine | Dess-Martin Periodinane | Aqueous Dichloromethane (B109758)/Acetonitrile (B52724) | sci-hub.se |

| Quinone-based | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | sci-hub.se |

| N-Halo Compounds | Trichloroisocyanuric Acid (TCCA) | Solvent-free, with silica (B1680970) gel | sci-hub.se |

An alternative to chemical reagents is the use of electrochemistry to achieve the deprotection of dithioacetals under neutral conditions. rsc.org This method avoids the use of harsh acids or heavy metals. In this process, an electric current is used to mediate the oxidation.

Mechanistic studies have shown that for the electrochemical deprotection of cyclic dithioacetals, an electrolyte such as lithium perchlorate (B79767) (LiClO₄) can serve a dual role. rsc.org It functions not only as the electrolyte to support current flow but also as the oxygen source for the newly formed carbonyl group. rsc.org The reaction proceeds efficiently to yield the corresponding aldehyde or ketone. rsc.org The efficiency of these reactions can sometimes be improved by additives that activate the electrolyte. rsc.org

Thioacetal and dithioacetal moieties are known to be sensitive to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide, and hydroxyl radicals. researchgate.netresearchgate.net This property has been widely exploited in the design of "smart" materials and drug delivery systems that degrade under specific biological conditions characterized by high levels of ROS. nih.govtaylorandfrancis.com

The degradation mechanism in the presence of ROS is a form of oxidative cleavage. researchgate.net The proposed pathway involves the following steps:

Thioether Oxidation: The process begins with the oxidation of one of the thioether sulfur atoms by a ROS molecule. researchgate.net

Thionium Intermediate Formation: This initial oxidation leads to the formation of a key thionium intermediate. researchgate.net

Hydrolysis: The thionium intermediate is susceptible to hydrolysis. researchgate.net Attack by water leads to the cleavage of the carbon-sulfur bonds.

Product Release: This cleavage regenerates the parent aldehyde (e.g., pentanal) and releases the thiol components, which are often further oxidized to form disulfide products (e.g., diethyl disulfide). researchgate.netresearchgate.net

The kinetics of this degradation can be studied to understand the responsiveness of the thioacetal linker to different ROS concentrations. researchgate.netnih.gov This ROS-induced degradation allows for the controlled release of molecules from a carrier system in an oxidative environment. nih.gov

Hydrolytic Stability and Mechanistic Investigations of Dithioacetal Derivatives

Dithioacetals, such as this compound, exhibit significantly different hydrolytic stability compared to their oxygen analogues, acetals. While acetals are readily hydrolyzed under aqueous acidic conditions, dithioacetals are remarkably stable under the same conditions. This stability is a direct consequence of the lower basicity of the sulfur atoms compared to the oxygen atoms in acetals. The pKa of a typical thiol is around 10-11, whereas that of an alcohol is about 16. Mechanistically, the first step in acid-catalyzed acetal (B89532) hydrolysis is the protonation of one of the oxygen atoms, making it a good leaving group. In dithioacetals, the sulfur atoms are poor bases and are not easily protonated by dilute acids, thus inhibiting the initiation of the hydrolytic cleavage.

Due to this inherent stability, the cleavage of the dithioacetal group to regenerate the parent carbonyl compound requires specific reagents and conditions, which have been the subject of various mechanistic investigations. These methods typically circumvent the need for direct protonation of sulfur and instead activate the dithioacetal moiety through other means.

Oxidative Hydrolysis: One common strategy involves the oxidation of the sulfur atoms. Reagents such as hypervalent iodine compounds, including [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and 2-iodoxybenzoic acid (IBX), can oxidize the thioacetal to a sulfoxide (B87167) or sulfone. This oxidation increases the electron-withdrawing nature of the sulfur groups, making the central carbon more susceptible to nucleophilic attack by water during hydrolysis.

Formation of Sulfonium (B1226848) Salts: Another approach involves alkylation of the sulfur atoms. Reagents like methyl iodide can react with the sulfur atoms to form sulfonium salts. This transformation places a positive charge on the sulfur, converting the thioethyl groups into excellent leaving groups and facilitating subsequent hydrolysis, often under alkaline conditions, to yield the carbonyl compound.

Use of Metal Salts: Historically, mercury(II) salts (e.g., HgCl₂) were widely used for dithioacetal deprotection. The high affinity of the soft mercury(II) ion for the soft sulfur atoms facilitates the cleavage of the carbon-sulfur bonds. However, due to the toxicity and environmental concerns associated with mercury, this method has been largely replaced by other strategies.

The table below summarizes various methods investigated for the hydrolysis (deprotection) of dithioacetals.

| Method of Activation | Reagent Class | Example Reagents | Mechanism Outline |

| Oxidation | Hypervalent Iodine Compounds | 2-Iodoxybenzoic acid (IBX), PIFA | Oxidation of sulfur atoms enhances the electrophilicity of the central carbon, facilitating hydrolysis. |

| Alkylation | Alkylating Agents | Methyl iodide (MeI) | Formation of sulfonium salts creates good leaving groups, allowing for subsequent hydrolysis. |

| Metal-Assisted Cleavage | Heavy Metal Salts | Mercury(II) chloride (HgCl₂) | Strong affinity between the metal ion and sulfur atoms weakens the C-S bond, promoting cleavage. |

Nucleophilic Substitution and Displacement Reactions at the Dithioacetal Center

The dithioacetal group in this compound fundamentally alters the reactivity of the central carbon atom compared to its parent carbonyl compound, pentanal. While the carbonyl carbon of an aldehyde is electrophilic, the analogous carbon in a dithioacetal is not. wikipedia.org However, the presence of the sulfur atoms allows for a unique mode of reactivity known as "umpolung" or polarity inversion. wikipedia.org

The hydrogen atom attached to the dithioacetal carbon is rendered acidic by the two adjacent sulfur atoms. This allows for its deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a resonance-stabilized carbanion. wikipedia.org This lithiated intermediate is a potent nucleophile, effectively serving as a synthetic equivalent of an acyl anion. wikipedia.org

This nucleophilic center can then participate in a variety of substitution and displacement reactions by attacking a wide range of electrophiles. This two-step process—deprotonation followed by reaction with an electrophile—is the cornerstone of the Corey-Seebach reaction. wikipedia.org After the nucleophilic addition step, the dithioacetal group can be removed via the methods described in the previous section to reveal a new ketone or other functional group, providing a powerful tool for carbon-carbon bond formation. wikipedia.org

The general mechanism is as follows:

Deprotonation: The dithioacetal is treated with a strong base (e.g., n-BuLi) to form a nucleophilic carbanion.

Nucleophilic Attack: The carbanion reacts with an electrophile in a nucleophilic substitution or addition reaction.

Hydrolysis: The resulting dithioacetal derivative is hydrolyzed to unmask the carbonyl functionality.

The table below provides examples of the types of electrophiles that can undergo substitution or displacement reactions with the nucleophilic dithioacetal intermediate.

| Electrophile Class | Example Electrophile | Product Type (after Hydrolysis) |

| Alkyl Halides | Iodoethane | Ketone |

| Carbonyl Compounds | Acetone | α-Hydroxy ketone |

| Epoxides | Ethylene oxide | γ-Hydroxy ketone |

| Carbon Dioxide | CO₂ | α-Keto acid |

Strategic Applications of 1,1 Bis Ethylsulfanyl Pentane in Complex Molecular Construction

1,1-Bis(ethylsulfanyl)pentane as a C1 Synthon for Carbonyl Umpolung

In standard organic reactions, the carbonyl carbon of an aldehyde is electrophilic due to the electronegativity of the adjacent oxygen atom. wikipedia.org This "normal" reactivity involves the attack of nucleophiles at the carbonyl carbon. The concept of umpolung, or polarity inversion, seeks to reverse this reactivity, making the carbonyl carbon nucleophilic. wikipedia.orgethz.ch this compound is a classic reagent for achieving this transformation for a five-carbon chain.

The dithioacetal group in this compound masks the aldehyde functionality of its parent compound, valeraldehyde (B50692). The two sulfur atoms are crucial; they are sufficiently electron-withdrawing to increase the acidity of the C-H bond at the C1 position (the carbon atom situated between them) but can also stabilize an adjacent negative charge through the use of d-orbitals or polarizability effects. This electronic property allows the C1 carbon, which corresponds to the original electrophilic carbonyl carbon, to be deprotonated, thereby generating a nucleophilic carbanion. wikipedia.org In the language of retrosynthetic analysis, the dithioacetal transforms the valeryl cation synthon into a masked valeryl anion synthon, a powerful tool for carbon-carbon bond formation. wikipedia.orgprinceton.edu

The generation of a nucleophile from this compound is typically achieved by treating it with a strong organometallic base. The most commonly employed base for this purpose is n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The base abstracts the acidic proton from the carbon atom flanked by the two sulfur atoms, resulting in the formation of a 1-lithio-1,1-bis(ethylsulfanyl)pentane species.

This resulting anion is stabilized by the adjacent sulfur atoms, making it a relatively soft and highly effective nucleophile. princeton.edu It can readily participate in a wide array of nucleophilic addition reactions, attacking various electrophilic centers. wikipedia.orgmasterorganicchemistry.com The versatility of this generated anion is central to its utility in synthesis, allowing for the controlled introduction of the pentyl group onto diverse molecular scaffolds. After the desired bond formation, the dithioacetal group can be readily hydrolyzed back to a carbonyl group using reagents such as mercury(II) chloride (HgCl₂) in aqueous acetonitrile (B52724) or N-bromosuccinimide (NBS), thus unmasking the aldehyde or ketone functionality.

One of the most powerful applications of the anion derived from this compound is its use in reactions analogous to the aldol (B89426) addition. wikipedia.org In a typical aldol reaction, an enolate nucleophile adds to a carbonyl electrophile. masterorganicchemistry.commagritek.com The lithiated this compound acts as an enolate equivalent, specifically a masked acyl anion, which can attack aldehydes and ketones to form new carbon-carbon bonds. organic-chemistry.org

| Reactant 1 (Anion Source) | Electrophile | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| 1-Lithio-1,1-bis(ethylsulfanyl)pentane | Benzaldehyde | 2-(1,1-Bis(ethylsulfanyl)pentyl)-1-phenylethan-1-ol | 1-Hydroxy-1-phenylheptan-2-one |

| 1-Lithio-1,1-bis(ethylsulfanyl)pentane | Cyclohexanone | 1-(1,1-Bis(ethylsulfanyl)pentyl)cyclohexan-1-ol | 1-(1-Hydroxycyclohexyl)pentan-1-one |

| 1-Lithio-1,1-bis(ethylsulfanyl)pentane | Propanal | 4-(Ethylsulfanyl)-4-(ethylthio)octan-3-ol | 3-Hydroxyoctan-4-one |

Role in the Synthesis of Heterocyclic Systems from Dithioacetal Precursors

The chemistry of this compound extends beyond simple chain elongation to the synthesis of complex heterocyclic rings. Many classical syntheses of five-membered heterocycles like pyrazoles and isoxazoles rely on 1,3-dicarbonyl compounds as key precursors. beilstein-journals.orgnih.gov The anion of this compound can be strategically employed to construct these 1,3-dicarbonyl equivalents, which are then cyclized to form the desired heterocyclic system.

Pyrazoles are commonly synthesized via the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.gov A versatile strategy to access the required 1,3-dicarbonyl precursor involves the chemistry of this compound.

The synthetic route begins with the deprotonation of this compound to generate its lithiated anion. This nucleophile is then treated with an acylating agent, such as an ester or an acid chloride (e.g., ethyl acetate). This reaction forms a β-keto dithioacetal, which serves as a stable equivalent of a 1,3-diketone. In the subsequent step, this precursor is reacted with hydrazine hydrate. The cyclocondensation reaction proceeds to furnish a pyrazole (B372694) ring, where one of the substituents is the butyl group from the original pentane (B18724) backbone. This method allows for the regioselective synthesis of substituted pyrazoles. nih.gov A related three-component reaction using 1,1-bis(methylsulfanyl)-2-nitroethene, aldehydes, and hydrazine has been shown to produce 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, highlighting the utility of sulfur-containing precursors in pyrazole synthesis. researchgate.netresearchgate.net

The synthesis of isoxazoles often follows a similar pathway to that of pyrazoles, but utilizes hydroxylamine (B1172632) instead of hydrazine for the cyclization step with a 1,3-dicarbonyl compound. nih.govrasayanjournal.co.in The β-keto dithioacetal intermediate, generated from the acylation of the this compound anion, is also the key precursor for this transformation.

By reacting the β-keto dithioacetal with hydroxylamine hydrochloride in the presence of a base, a 3,5-disubstituted isoxazole (B147169) can be formed. google.com The butyl group from the dithioacetal will be positioned at C5 of the isoxazole ring, while the substituent from the acylating agent will be at C3. This approach provides a modular and efficient route to isoxazole derivatives that might be difficult to access through other methods. Syntheses of bis-isoxazole derivatives have been achieved by transforming α,ω-bis(1,3-diketone-2-ylmethylsulfanyl)alkanes with hydroxylamine, further demonstrating the robust nature of this strategy. nih.govresearchgate.net

Functionalization and Derivatization of the Pentane Backbone via the Dithioacetal

The dithioacetal group in this compound not only enables umpolung but also serves as a versatile handle for the functionalization and derivatization of the pentane backbone, primarily at the C1 position. thieme-connect.de The generation of the C1 anion opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions through the use of various electrophiles.

This late-stage functionalization capability is a powerful tool in synthetic chemistry, allowing for the rapid generation of a library of analogs from a common intermediate. nih.gov The anion of this compound can react with a diverse set of electrophiles beyond the carbonyl compounds mentioned previously. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to alkylation at the C1 position. Reaction with epoxides results in ring-opening to produce γ-hydroxy dithioacetals. This strategic functionalization allows for the construction of complex carbon skeletons with precise control over the newly introduced stereocenters and functional groups. thieme-connect.de

| Electrophile | Reaction Type | Resulting Structure (after reaction with 1-lithio-1,1-bis(ethylsulfanyl)pentane) |

|---|---|---|

| Methyl Iodide (CH₃I) | Alkylation | 1,1-Bis(ethylsulfanyl)hexane |

| Ethylene Oxide | Epoxide Ring-Opening | 3,3-Bis(ethylsulfanyl)heptan-1-ol |

| Carbon Dioxide (CO₂) | Carboxylation | 2,2-Bis(ethylsulfanyl)hexanoic acid (after acidic workup) |

| N,N-Dimethylformamide (DMF) | Formylation | 2,2-Bis(ethylsulfanyl)hexanal (after hydrolysis) |

Advanced Spectroscopic and Structural Characterization Techniques for 1,1 Bis Ethylsulfanyl Pentane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Dithioacetal Linkages

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For 1,1-bis(ethylsulfanyl)pentane, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of the dithioacetal group and its attached alkyl chains.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for each type of proton in the molecule. The most diagnostic signal is the methine proton of the dithioacetal group (S-CH-S), which is significantly deshielded by the two adjacent sulfur atoms. This proton typically appears as a triplet due to coupling with the neighboring methylene (B1212753) (CH₂) group of the pentyl chain. The protons on the ethyl groups and the pentyl chain appear in the upfield region, with chemical shifts and splitting patterns consistent with their respective chemical environments. oregonstate.eduucl.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. slideshare.netsavemyexams.com The carbon atom of the dithioacetal linkage (S-C-S) is a key indicator, appearing at a characteristic downfield chemical shift. The carbons of the ethyl and pentyl groups can be assigned based on their expected chemical shifts, which are influenced by their proximity to the electronegative sulfur atoms. savemyexams.comorganicchemistrydata.org

The following table summarizes the expected chemical shifts for this compound. Actual values can vary slightly based on the solvent and experimental conditions. pitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment (Structure: CH₃CH₂CH₂CH₂CH(SCH₂CH₃)₂) | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Dithioacetal Methine (-CH(S)₂) | ¹H | 3.5 - 4.5 | Triplet (t) |

| Dithioacetal Carbon (-C(S)₂) | ¹³C | 45 - 60 | - |

| Ethyl Methylene (-SCH₂CH₃) | ¹H | 2.5 - 2.8 | Quartet (q) |

| Ethyl Methylene (-SCH₂CH₃) | ¹³C | 25 - 35 | - |

| Ethyl Methyl (-SCH₂CH₃) | ¹H | 1.2 - 1.4 | Triplet (t) |

| Ethyl Methyl (-SCH₂CH₃) | ¹³C | 10 - 20 | - |

| Pentyl C1' (-CH₂CH(S)₂) | ¹H | 1.5 - 1.8 | Multiplet (m) |

| Pentyl C1' (-CH₂CH(S)₂) | ¹³C | 30 - 40 | - |

| Pentyl C2'-C4' (-CH₂CH₂CH₂-) | ¹H | 1.3 - 1.6 | Multiplet (m) |

| Pentyl C2'-C4' (-CH₂CH₂CH₂-) | ¹³C | 20 - 35 | - |

| Pentyl C5' (-CH₃) | ¹H | 0.8 - 1.0 | Triplet (t) |

| Pentyl C5' (-CH₃) | ¹³C | 10 - 15 | - |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis of Dithioacetals

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•⁺) and various fragment ions. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₉H₂₀S₂). The fragmentation of dithioacetals is characterized by the cleavage of the carbon-sulfur bonds. libretexts.org Common fragmentation pathways include the loss of an ethylthio radical (•SCH₂CH₃) or an ethyl group (•CH₂CH₃). The stability of the resulting carbocations influences the relative abundance of the fragment peaks observed in the spectrum. libretexts.org The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

| 192 | [C₉H₂₀S₂]•⁺ | Molecular Ion (M•⁺) |

| 131 | [M - •SCH₂CH₃]⁺ | Loss of an ethylthio radical |

| 121 | [M - •C₅H₁₁]⁺ | Loss of the pentyl radical |

| 61 | [CH₃CH₂S]⁺ | Ethylthio cation |

| 43 | [C₃H₇]⁺ | Propyl cation (from pentyl chain) |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Infrared (IR) Spectroscopy in Analyzing Thiocarbonyl Signatures and Related Functional Groups

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley.comvscht.cz

For dithioacetals like this compound, the IR spectrum is primarily used to confirm the presence of C-H and C-S bonds and, crucially, the absence of other functional groups. pearson.compearson.com The most relevant absorptions are the C-H stretching vibrations of the alkane portions of the molecule, which appear just below 3000 cm⁻¹. libretexts.org The C-S stretching vibration gives rise to weak or moderately intense bands in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. wiley.com The exact position and intensity of these bands can be variable and are sometimes difficult to assign definitively.

A key diagnostic feature in the IR spectrum of a successfully synthesized dithioacetal is the absence of a strong absorption band in the 1690-1740 cm⁻¹ region, which would indicate the presence of a carbonyl (C=O) group from the starting aldehyde. pressbooks.pubpg.edu.pl Likewise, the absence of a thiocarbonyl (C=S) stretching band, which would appear in a different region (typically 1050-1250 cm⁻¹), confirms that the compound is a dithioacetal and not a thione. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2850 - 2960 | Strong | C-H (sp³) Stretching |

| 1450 - 1470 | Medium | C-H Bending (Scissoring) |

| 1375 - 1385 | Medium-Weak | C-H Bending (Methyl Rock) |

| 600 - 800 | Weak-Medium | C-S Stretching |

X-ray Crystallography for Solid-State Structural Elucidation of Related Dithioacetal Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. unl.pt By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine precise bond lengths, bond angles, and torsion angles. mdpi.comlu.se

While a crystal structure for this compound itself may not be readily available, analysis of related acyclic dithioacetal compounds in crystallographic databases provides valuable insight into its expected solid-state conformation. researchgate.netcnr.it These studies reveal that the S-C-S bond angle within the dithioacetal core is typically in the range of 112-115°, slightly larger than the ideal tetrahedral angle of 109.5°. numberanalytics.com This expansion is attributed to the steric repulsion between the two sulfur atoms and their substituents.

The C-S bond lengths in acyclic dithioacetals are consistently found to be around 1.80 to 1.85 Å. nih.gov The conformation of the alkyl chains attached to the sulfur atoms and the central carbon is influenced by crystal packing forces and intermolecular interactions. numberanalytics.com

Table 4: Typical Structural Parameters for Acyclic Dithioacetal Moieties from X-ray Crystallography

| Structural Parameter | Typical Value | Description |

| C-S Bond Length | 1.80 - 1.85 Å | The distance between the carbon and sulfur atoms of the thioacetal. |

| S-C-S Bond Angle | 112 - 115° | The angle formed by the two sulfur atoms and the central carbon. numberanalytics.com |

| C-S-C Bond Angle | 100 - 105° | The angle around the sulfur atom, connecting the central carbon and the ethyl group carbon. |

Computational and Theoretical Insights into 1,1 Bis Ethylsulfanyl Pentane Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States in Dithioacetal Chemistry

Density Functional Theory (DFT) has emerged as a important tool for elucidating the mechanisms of complex organic reactions. In the context of dithioacetal chemistry, DFT calculations have been successfully employed to map out reaction pathways, characterize transition states, and understand selectivity. While specific DFT studies on 1,1-bis(ethylsulfanyl)pentane are not extensively documented, the reactivity of the dithioacetal functional group has been the subject of computational investigation in related systems. These studies provide a robust framework for understanding the potential reaction trajectories of this compound.

For instance, DFT calculations have been instrumental in clarifying the mechanisms of Lewis acid-catalyzed reactions of dithioacetals. One such study on the [3+2] cycloaddition of α-oxo ketene (B1206846) dithioacetals with propargylic alcohols, catalyzed by BF₃·Et₂O, revealed a stepwise mechanism. nih.gov The calculations showed that the reaction is initiated by the dehydroxylation of the propargylic alcohol by the Lewis acid, which generates a highly reactive allenic carbocation. nih.gov This is followed by a sequence of events including nucleophilic attack by the dithioacetal, a nih.govresearchgate.net-alkylthio shift, elimination, and finally, intramolecular cyclization. nih.gov The study highlighted the crucial role of electrostatic and hydrogen-bonding interactions in driving the reaction. nih.gov Such findings suggest that in the presence of suitable electrophiles and Lewis acids, this compound could undergo similar complex transformations.

DFT has also been used to probe the regioselectivity of dehydration reactions in sugar thioacetals. acs.org These studies demonstrated that the stereochemical arrangement of adjacent functional groups can significantly influence the activation energy required for the formation of cyclic intermediates, thereby governing the reaction's feasibility under mild conditions. acs.org For this compound, this implies that reactions at positions adjacent to the dithioacetal moiety could be influenced by the conformational preferences of the pentyl chain and the ethylthio groups.

Furthermore, computational studies on the catalyst-free acetal-thiol reaction to form dithioacetals have provided detailed energy surfaces for the reaction, outlining the transition states and intermediates involved. researchgate.net These fundamental studies on the formation of the dithioacetal linkage are crucial for understanding its stability and potential for reversible reactions, which is a key aspect of dynamic covalent chemistry. researchgate.net

Table 1: Representative Energetics of Dithioacetal Reactions from DFT Studies on Analogous Systems

| Reaction Type | System | Computational Method | Key Finding |

| [3+2] Cycloaddition | α-Oxo ketene dithioacetal + Propargylic alcohol | DFT | Stepwise mechanism involving an allenic carbocation intermediate. nih.gov |

| Dehydration | Sugar thioacetal | M06-2X/6-31G(d,p) | Stereochemistry dictates the feasibility of forming a cyclic carbonate intermediate. acs.org |

| Acetal-Thiol Exchange | 2-Phenyl-1,3-dioxolane + 1-Hexanethiol | DFT | Elucidation of the catalyst-free reaction mechanism and energy profile. researchgate.net |

| Cyclization | o-Alkynylbenzaldehyde thioacetals | B3LYP/SDD | The reaction pathway is influenced by the relative stabilities of vinylpalladium intermediates. acs.org |

Molecular Orbital Analysis and Electronic Structure of Dithioacetals

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Molecular orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. For dithioacetals like this compound, MO analysis can illuminate the nature of the carbon-sulfur bonds, the role of sulfur's lone pairs, and the energies of the frontier molecular orbitals (HOMO and LUMO).

In a typical dithioacetal, the highest occupied molecular orbital (HOMO) is often associated with the non-bonding lone pair electrons on the sulfur atoms. The energy of the HOMO is a critical indicator of the molecule's nucleophilicity and its susceptibility to oxidation. The lowest unoccupied molecular orbital (LUMO), conversely, relates to the molecule's electrophilicity and its ability to accept electrons.

Computational studies on dithiolane derivatives using methods like CNDO/2 and ab initio calculations have provided insights into their electronic transitions. clockss.org These studies aimed to correlate the calculated molecular orbital energies with observed circular dichroism (CD) spectra, demonstrating the participation of sulfur's 3d-orbitals in the electronic structure. clockss.org While the involvement of d-orbitals in bonding for second-row elements is a topic of ongoing discussion, these calculations highlight the complex electronic nature of the dithioacetal group.

The analysis of frontier orbitals in related systems can provide a qualitative understanding of the reactivity of this compound. The HOMO's localization on the sulfur atoms suggests that electrophilic attack will likely occur at these sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Table 2: Conceptual Molecular Orbital Characteristics of a Generic Dithioacetal

| Molecular Orbital | Primary Character | Implication for Reactivity |

| HOMO | Non-bonding lone pairs on sulfur atoms | Nucleophilic center, site of oxidation |

| LUMO | Antibonding σ* orbitals of C-S or C-H bonds | Site for nucleophilic attack, electron acceptor |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |

Intermolecular Interactions and Packing Arrangements from Computational Modeling of Related Systems

The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Computational modeling has become an indispensable tool for understanding and predicting the intermolecular interactions and packing arrangements in molecular crystals. mdpi.comrsc.org While a crystal structure for this compound is not available, we can infer its likely intermolecular interaction patterns from studies on analogous organic molecules containing alkyl chains and sulfur atoms.

The primary intermolecular forces expected to govern the packing of this compound are van der Waals interactions, specifically London dispersion forces. The flexible pentyl and ethyl groups will allow the molecules to pack in a way that maximizes these stabilizing interactions. Computational methods, often employing force fields or DFT, can be used to calculate the lattice energy of a crystal, which is a measure of the strength of the intermolecular interactions. mdpi.com

In addition to general van der Waals forces, weak hydrogen bonds of the C-H···S type may also play a role in directing the crystal packing. Although weaker than conventional hydrogen bonds, these interactions are known to be structurally significant in sulfur-containing compounds. Computational studies can help identify and quantify the energetic contribution of such weak interactions.

The morphology of a crystal, which is its external shape, is a direct consequence of the underlying crystal packing and the relative strengths of intermolecular interactions along different crystallographic directions. The Bravais-Friedel-Donnay-Harker (BFDH) model, which can be implemented computationally, predicts crystal morphology based on the crystal lattice, providing a link between the molecular-level interactions and the macroscopic form of the material. mdpi.com

Computational studies on similar long-chain organic molecules often reveal a preference for layered packing arrangements, where the aliphatic chains of adjacent molecules align. It is plausible that this compound would adopt a similar packing motif, with the polarizable sulfur atoms potentially forming regions of localized interactions within the crystal lattice. The interplay between the packing of the flexible alkyl chains and the interactions involving the sulfur atoms would ultimately determine the final crystal structure.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Expected Significance |

| Van der Waals Forces | London dispersion forces between alkyl chains and sulfur atoms. | Dominant interaction, crucial for overall packing efficiency. |

| C-H···S Interactions | Weak hydrogen bonds between C-H groups and sulfur lone pairs. | May contribute to directional packing and local ordering. |

| Dipole-Dipole Interactions | Weak interactions arising from the small dipole moment of the C-S bonds. | Likely a minor contributor compared to van der Waals forces. |

Synthesis and Reactivity of Advanced 1,1 Bis Ethylsulfanyl Pentane Analogues and Derivatives

Alkyl Chain Modifications and Their Influence on Reactivity of Dithioacetals

The reactivity of dithioacetals is significantly influenced by the nature of the alkyl groups attached both to the sulfur atoms and the carbon backbone. These modifications can alter the steric and electronic environment of the dithioacetal functional group, thereby affecting its stability and behavior in chemical reactions.

Research into homologous series of dithioacetals demonstrates that changes in alkyl chain length affect physical properties and reactivity. Generally, increasing the steric bulk of the alkyl groups, either on the thiol-derived portion or the aldehyde-derived backbone, can hinder reactions. For instance, sterically hindered carbonyl compounds show different conversion rates to their corresponding thioacetals. organic-chemistry.org The removal of alkyl groups can be influenced by steric strain and the number of alkyl substituents on a core structure, a principle that applies to the stability and cleavage reactions of dithioacetals. researchgate.net

The electronic properties of the alkyl chain also play a critical role. The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can dramatically alter reactivity by destabilizing cationic intermediates that may form during a reaction. beilstein-journals.org Conversely, the reactivity of the dithioacetal carbon can be inverted, a concept known as "umpolung," by deprotonation using a strong base. wikipedia.orgrjstonline.com The stability of the resulting carbanion and its subsequent reactivity with electrophiles are influenced by the adjacent alkyl groups.

The following table summarizes how different alkyl chain modifications can influence the outcomes of dithioacetal chemistry, based on analogous systems.

| Dithioacetal Analogue Type | Modification | Observed Influence on Reactivity/Properties | Reference |

|---|---|---|---|

| Homologous Aldehyde-Derived Dithioacetals | Increasing length of the aldehyde alkyl chain (e.g., from ethanal to propanal) | Affects reaction yields and can alter organoleptic properties in related dithio compounds. | organic-chemistry.org |

| Homologous Thiol-Derived Dithioacetals | Increasing length of the S-alkyl chain (e.g., from methylsulfanyl to propylsulfanyl) | Influences reaction kinetics; sterically larger groups can slow down thioacetalization. | organic-chemistry.org |

| Branched-Chain Analogues | Introduction of branching on the alkyl backbone or S-alkyl groups | Increases steric hindrance, which can lead to lower yields or require harsher reaction conditions for formation and cleavage. | researchgate.net |

| Electronically Modified Analogues | Incorporation of electron-withdrawing groups (e.g., halogens) near the dithioacetal | Destabilizes carbocation intermediates, affecting solvolysis rates and reaction pathways. | beilstein-journals.org |

| Polymer Chain Analogues | Variation in alkyl chain length of polymer side chains | Affects hydrophobicity, polyplex stability, and thermomechanical properties in polymeric systems. | nih.govucm.es |

Introduction of Additional Functionalities onto the Pentane (B18724) Skeleton

Introducing additional functional groups onto the pentane skeleton of 1,1-bis(ethylsulfanyl)pentane creates highly versatile chemical building blocks. The primary strategy for achieving this involves the use of a functionalized pentanal derivative as the starting material for the thioacetalization reaction. A wide array of synthetic methods allows for the preparation of pentanal analogues bearing groups such as hydroxyls, amines, and carboxylic acids, which can then be converted to the corresponding dithioacetal. organic-chemistry.org

For example, the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are rigid bioisosteres of benzene, often involves the creation of functionalized core structures that can undergo further transformations. nih.govnih.govresearchgate.netrsc.orguniv.kiev.uauniv.kiev.ua These synthetic strategies, including those for creating BCPs with halide, amine, or carboxylic acid functionalities, provide a roadmap for how a simple pentane chain could be similarly modified prior to or after dithioacetal formation. nih.govnih.govrsc.orgenamine.net Multicomponent reactions are particularly powerful for this purpose, enabling the construction of complex molecules, such as bis-azoles linked by an alkylsulfanyl chain, in a single step. researchgate.net

The Corey-Seebach reaction, which involves the deprotonation of a dithiane to form a nucleophilic acyl anion equivalent, is another powerful method for functionalization. wikipedia.orgrjstonline.com This approach allows for the formation of new carbon-carbon bonds, enabling the introduction of various substituents. The reactivity of the lithiated intermediate can be precisely controlled to react with a range of electrophiles. wikipedia.org

The table below outlines synthetic routes for introducing specific functionalities onto a pentane backbone, which are then applicable to forming advanced this compound derivatives.

| Functional Group | Synthetic Approach for Precursor | Description | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Reduction of a keto- or ester-functionalized pentanal derivative. | A protected keto or ester group on the pentane chain can be reduced to a hydroxyl group before or after dithioacetal formation. | rsc.org |

| Carboxylic Acid (-COOH) | Oxidation of a primary alcohol or aldehyde group on the pentane chain. | A terminal functional group on a pentanal derivative can be oxidized. Alternatively, C-C coupling with CO2 using a lithiated dithioacetal can form the acid. | univ.kiev.ua |

| Amine (-NH2) | Reductive amination of a keto-pentanal or use of nitrogen-containing building blocks. | A ketone on the pentane backbone can be converted to an amine. Multicomponent reactions using amines are also effective. | rjstonline.comresearchgate.net |

| Halogen (-Cl, -Br, -I) | Radical addition or halocarbene insertion. | Methods developed for functionalizing strained rings like BCPs can be adapted for introducing halogens onto an alkyl chain. | nih.govrsc.orgenamine.net |

| Heterocycle (e.g., Pyrazole (B372694), Furan) | Multicomponent cyclization reactions. | Using functionalized ketene (B1206846) dithioacetals or α-formylketene dithioacetals as precursors allows for the construction of various heterocyclic rings. | researchgate.netresearchgate.netbaselius.ac.inresearchgate.net |

Exploration of Poly-dithioacetal Architectures Based on the Bis(ethylsulfanyl) Motif

The dithioacetal linkage is a dynamic covalent bond that is stable under many conditions but can be reversibly formed and broken, particularly with an acid catalyst. This property makes it an excellent candidate for creating advanced polymer architectures, such as recyclable or self-healing materials. mdpi.comresearchgate.net Polydithioacetals (PDTAs) can be synthesized through the acid-catalyzed polycondensation of a dialdehyde (B1249045) or diacetal with a dithiol. mdpi.comresearchgate.netresearchgate.net

By employing this strategy, a pentane-based motif can be incorporated into a polymer backbone. For instance, a dipentanal derivative (a C10 dialdehyde with the pentane structure duplicated) could be reacted with a dithiol like 1,6-hexanedithiol (B72623) to form a linear polymer. The mechanism involves the initial nucleophilic addition of the thiol to the acid-activated aldehyde, forming a thiocarbenium intermediate that undergoes step-growth polymerization. researchgate.net

Research has also focused on creating hyperbranched polydithioacetals. acs.orgiisc.ac.in These are synthesized via the self-condensation of an AB2 monomer, which might contain both an acetal (B89532) (A) and two thiol (B) groups, or vice versa. This approach leads to highly branched, three-dimensional polymer structures with a high density of terminal functional groups that can be further modified. acs.orgiisc.ac.in The synthesis of polydithioacetals from bio-based aldehydes like vanillin (B372448) highlights a move towards sustainable materials with reprocessing and degradation capabilities. mdpi.com

The following table details examples of monomer combinations and methods used to synthesize polydithioacetals, which could be adapted to incorporate the bis(ethylsulfanyl)pentane motif.

| Monomer 1 (Aldehyde/Acetal Source) | Monomer 2 (Thiol Source) | Polymerization Method | Key Polymer Properties | Reference |

|---|---|---|---|---|

| Vanillin (bio-based aldehyde) | 1,6-Hexanedithiol | Acid-catalyzed polycondensation | Bio-based, potential for reprocessing and degradation. | mdpi.com |

| Benzaldehyde derivative | α,ω-Alkyl dithiols | Acid-catalyzed polycondensation | Can be chemically recycled back to macrocyclic monomers. | researchgate.netresearchgate.net |

| Vanillin | 1,10-Decanedithiol | Acid-catalyzed polycondensation | Forms crosslinked networks with diepoxides, enhanced thermomechanical properties. | mdpi.com |

| AB2 Monomer (Acetal + Thiol) | Self-condensation | Acid-catalyzed melt polymerization | Creates defect-free hyperbranched polymers with versatile terminal groups. | acs.orgiisc.ac.in |

| Various aldehydes/ketones | Various dithiols | Acid-catalyzed thioacetalization | General method for forming linear polymers with dithioacetal linkages in the main chain. | researchgate.net |

Future Research Directions in 1,1 Bis Ethylsulfanyl Pentane Chemistry

Development of Sustainable and Green Synthetic Protocols for Dithioacetals

The traditional synthesis of dithioacetals often relies on harsh acidic catalysts and volatile organic solvents, posing environmental and safety concerns. acs.orgnih.gov A primary direction for future research is the development of green and sustainable synthetic methods. tandfonline.com Recent advancements in the synthesis of related dithioacetals have laid the groundwork for this transition.

Key areas for exploration include:

Aqueous Reaction Media: Researchers have successfully demonstrated that tandem Michael addition/cyclization/aromatization reactions of α-alkenoyl ketene (B1206846) dithioacetals can proceed efficiently in boiling water, eliminating the need for hazardous organic solvents like DMF. acs.orgnih.gov This approach offers benefits such as simplified product purification and the potential for a reusable aqueous medium. nih.gov Applying and optimizing such water-based protocols for the direct synthesis of acyclic dithioacetals from aldehydes and thiols is a logical and crucial next step.

Catalyst- and Solvent-Free Reactions: A significant breakthrough has been the development of an "acetal-thiol click-like reaction" that proceeds without any external catalyst or solvent. nih.govwiley.com This method, which can be performed by simple heating and stirring, shows high conversion rates and broad applicability for various acetals and thiols. nih.govwiley.com Adapting this high-efficiency, green methodology for the large-scale synthesis of 1,1-bis(ethylsulfanyl)pentane from valeraldehyde (B50692) and ethanethiol (B150549) would represent a major advance in sustainable chemical production. nih.gov

Electrochemical Methods: Electroorganic synthesis offers a powerful alternative for chemical transformations under neutral conditions. rsc.org The development of electrochemical methods for the deprotection of dithioacetals has been reported, suggesting that electrosynthesis could also be a viable green pathway for their formation, minimizing reagent waste. rsc.org

These green approaches not only address environmental concerns but also align with the principles of economic and process efficiency, making them highly attractive for both academic and industrial research. tandfonline.com

Catalyst Development for Enhanced Selectivity and Efficiency in Dithioacetal Transformations

Catalysis is central to the synthesis and transformation of dithioacetals. While numerous catalysts exist, future research will focus on creating novel catalytic systems that offer superior activity, selectivity, and recyclability, particularly for reactions involving this compound.

Future catalyst development should target:

Heterogeneous and Recyclable Catalysts: Solid-supported catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), tungstophosphoric acid, and KF/Alumina have shown great promise for dithioacetalization. tandfonline.comorganic-chemistry.org These catalysts are often inexpensive, easy to handle, and can be recovered and reused, simplifying workup procedures and reducing waste. tandfonline.com Further development of robust, solid-supported acid catalysts tailored for the synthesis of acyclic dithioacetals is a key objective.

Highly Chemoselective Catalysts: Achieving chemoselectivity—the ability to react with one functional group in the presence of others—is critical in multi-step organic synthesis. organic-chemistry.org Catalysts like praseodymium triflate and certain acidic ionic liquids have demonstrated excellent chemoselectivity in the protection of aldehydes over ketones. organic-chemistry.org Research into new catalysts that can selectively form or react with the dithioacetal group in this compound within a complex molecular environment is essential for its use as a synthetic intermediate.

Organocatalysis: The use of small organic molecules as catalysts is an expanding field in green chemistry. Prolinal dithioacetals have been successfully employed as organocatalysts for asymmetric Michael addition reactions, showcasing high enantioselectivity and diastereoselectivity. nih.gov This suggests a dual future role for dithioacetals: not only as substrates but also as the basis for new, tunable, and metal-free catalysts for a range of asymmetric transformations. nih.gov

Gold Catalysis: Gold catalysts have been identified as highly efficient for the hydrothiolation of vinyl sulfides, providing a mild and effective route to unsymmetrical dithioacetals. rsc.org Exploring the potential of gold and other transition metal catalysts for novel transformations of symmetrical dithioacetals like this compound could open new synthetic avenues.

| Catalyst Type | Examples | Advantages for Dithioacetal Chemistry | Research Focus |

|---|---|---|---|

| Solid Acids | HClO4-SiO2, Tungstophosphoric Acid, KF/Al2O3 tandfonline.comorganic-chemistry.org | Recyclable, easy separation, mild conditions, solvent-free potential. tandfonline.comorganic-chemistry.org | Development of more robust and active solid catalysts. |

| Lewis Acids | Praseodymium triflate organic-chemistry.org | High chemoselectivity for aldehydes, recyclable. organic-chemistry.org | Discovery of new, earth-abundant metal catalysts. |

| Organocatalysts | Prolinal dithioacetals nih.gov | Metal-free, environmentally friendly, high stereoselectivity. nih.gov | Design of new dithioacetal-based catalysts. |

| Metal Catalysts | Gold (Au) catalysts rsc.org, Iodine (I2) organic-chemistry.org | Mild conditions, high efficiency for specific transformations. organic-chemistry.orgrsc.org | Expanding the scope of metal-catalyzed reactions. |

Exploration of Novel Reaction Manifolds and Synthetic Transformations for this compound

Beyond its role as a protecting group, the dithioacetal functionality is a gateway to diverse chemical transformations. A significant future direction is to move beyond classical dithioacetal chemistry and explore novel reaction manifolds for this compound.

Promising areas for investigation include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. Ketene dithioacetals and related compounds have been used in three-component reactions to synthesize functionalized pyrazoles and other heterocycles. nih.govresearchgate.net Designing new MCRs that incorporate this compound or its derivatives as a key building block could provide rapid access to novel compound libraries.

Oxidative and Radical Chemistry: Recent studies have shown that ketene dithioacetals can undergo facile oxidative halogenation using a simple potassium halide/oxidant system under metal-free conditions. rsc.org Furthermore, radical additions to strained molecules like [1.1.1]propellane can involve chalcogenides, breaking C-C bonds to create functionalized bicyclo[1.1.1]pentane derivatives. rhhz.net Investigating the participation of this compound in photoredox, electrochemical, or radical-mediated reactions could lead to unprecedented C-S and C-C bond formations. rsc.orgrhhz.net

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. While reports on the direct C-H halogenation of ketene dithioacetals exist, this area remains underdeveloped. rsc.org Exploring the selective C-H activation of the pentyl chain or the ethyl groups in this compound, catalyzed by transition metals, would provide a direct route to new derivatives without the need for pre-functionalized substrates.

Potential for Derivatization into Complex Organic Scaffolds

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and valuable molecules. Future research should focus on leveraging its unique reactivity to construct intricate organic scaffolds for applications in materials science and medicinal chemistry.

Key derivatization strategies to explore include:

Synthesis of Heterocycles: Dithioacetals are valuable precursors to a wide range of heterocyclic compounds. For example, halogenated ketene dithioacetals can be transformed into nitrogen-containing heterocycles, and other dithioacetal derivatives serve as starting materials for pyrimidines. tandfonline.comrsc.org A systematic investigation into the cyclization reactions of this compound derivatives could yield novel isoxazoles, pyrazoles, or thiophenes with potential biological activity. nih.gov

Polymer Chemistry: Dithioacetal chemistry is finding new applications in polymer science. The dynamic nature of dithioacetal bonds allows for the creation of self-healing, reprocessable, and recyclable polymers. wiley.commdpi.com Researchers have synthesized polydithioacetals (PDTAs) from biomass-derived compounds like vanillin (B372448). mdpi.com Exploring the polymerization of appropriately functionalized derivatives of this compound could lead to new sustainable materials with tailored thermomechanical properties. mdpi.com

Construction of Bioisosteres: The bicyclo[1.1.1]pentane (BCP) motif is increasingly used in drug discovery as a bioisostere for phenyl rings, improving properties like solubility and permeability. rhhz.net Given that radical additions involving sulfur compounds can be used to construct BCPs from [1.1.1]propellane, a future challenge is to investigate if derivatives of this compound can be used to install sulfur-containing side chains onto these rigid, three-dimensional scaffolds. rhhz.net

By pursuing these research avenues, the scientific community can expand the synthetic utility of this compound, transforming it from a simple protecting group into a powerful building block for the next generation of functional molecules and materials.

Q & A

Basic: What is the IUPAC nomenclature and structural interpretation of 1,1-Bis(ethylsulfanyl)pentane?

Answer:

The compound is named using the substitutive IUPAC system. The parent chain is pentane, with two ethylsulfanyl (–S–CH₂CH₃) groups bonded to the first carbon. The name "this compound" reflects this substitution pattern. It is also classified as a dithioacetal, derived from pentanal via thiolation with ethanethiol. This nomenclature aligns with guidelines for sulfur-containing compounds, where "bis" denotes two identical substituents .

Basic: What synthetic routes are available for this compound, and what experimental parameters are critical?

Answer:

A validated method involves reductive thiolation of 1,3-pentanedione with ethanethiol under acidic or reducing conditions. Key parameters include:

- Reagents: Ethanethiol, reducing agents (e.g., NaBH₄), or acidic catalysts (e.g., HCl).

- Conditions: Room temperature to 60°C, inert atmosphere (N₂/Ar) to prevent oxidation.

- Product Analysis: GC-MS for purity and diastereomer ratio assessment (e.g., anti/syn isomer ratios ~1.4 observed in similar bis-sulfides) .

Advanced: How can diastereomer formation during synthesis be resolved, and what analytical tools are optimal?

Answer:

Diastereomers arise from the planar carbonyl group in 1,3-pentanedione. Resolution strategies include:

- Chromatography: Use chiral stationary phases (HPLC/GC) or normal-phase columns.

- Crystallization: Solvent polarity optimization to exploit solubility differences.

- Spectroscopy: ¹H/¹³C NMR for stereochemical assignment (e.g., coupling constants, NOE effects). Computational modeling (DFT) can predict stability trends .

Advanced: What are the oxidation/reduction pathways of this compound, and how are they utilized?

Answer:

- Oxidation: Reacts with H₂O₂ or mCPBA to form sulfoxides or sulfones, useful in sulfoxide-mediated asymmetric synthesis.

- Reduction: LiAlH₄ cleaves C–S bonds, yielding pentane-1-thiol derivatives. Controlled reduction preserves the dithioacetal framework for further functionalization.

- Applications: Sulfoxides serve as chiral auxiliaries; sulfones act as electron-withdrawing groups in cross-coupling reactions .

Basic: What spectroscopic signatures characterize this compound?

Answer:

- ¹H NMR: δ 1.2–1.4 ppm (ethyl CH₃), 2.5–2.8 ppm (CH₂–S), and 1.6–2.0 ppm (pentane backbone).

- ¹³C NMR: δ 25–30 ppm (S–CH₂), 35–40 ppm (quaternary C–S).

- IR: Strong C–S stretches at 600–700 cm⁻¹.

- MS: Molecular ion [M⁺] at m/z 206 (C₉H₂₀S₂) with fragmentation patterns at m/z 91 (C₃H₇S⁺) .

Advanced: How do steric/electronic effects of ethylsulfanyl groups influence ligand behavior in metal complexes?

Answer:

The ethylsulfanyl groups act as soft σ-donors, stabilizing low-valent metal centers (e.g., Pd⁰, Ni⁰). Steric bulk from ethyl groups modulates coordination geometry, affecting catalytic activity in cross-coupling. Comparative studies with phosphine ligands (e.g., 1,5-Bis(diphenylphosphino)pentane) highlight sulfur’s weaker field strength but higher resistance to oxidation .

Advanced: What computational methods predict solvent effects on this compound’s stability?

Answer:

- DFT Calculations: Solvent polarity parameters (ε) are incorporated via COSMO-RS to model solvation energies.

- MD Simulations: Assess conformational flexibility in polar (DMSO) vs. nonpolar (hexane) solvents.

- Outcome: Higher stability in nonpolar solvents due to reduced dipole-dipole interactions .

Basic: What safety protocols are recommended for handling this compound in labs?

Answer:

- PPE: Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential thiol-like odor.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. No specific toxicity data are available, but analogs (e.g., 1,5-bis(2-chloroethylsulfanyl)pentane) suggest caution .

Advanced: How can contradictions in reported physical properties (e.g., solubility) be resolved?

Answer:

Contradictions arise from differing purity levels or measurement techniques. Standardization steps:

- Purification: Recrystallization or column chromatography.

- Analytical Calibration: Use NIST-traceable reference materials for DSC (melting point) or HPLC (purity).

- Collaborative Studies: Cross-validate data across labs using identical protocols .

Advanced: What biological assays are suitable for evaluating its antimicrobial potential?

Answer:

- In Vitro Assays: Disk diffusion (MIC determination) against Gram+/– bacteria (e.g., S. aureus, E. coli).

- Mechanistic Studies: Thiol-disulfide interchange assays to probe membrane disruption.

- Toxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.